molecular formula C20H30N2O5S2 B2372604 (4-(Isobutylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1797262-98-6

(4-(Isobutylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2372604
CAS No.: 1797262-98-6
M. Wt: 442.59
InChI Key: IJCZDNNLTAKODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Isobutylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone represents a potent small-molecule inhibitor targeting oxidative phosphorylation (OXPHOS) pathways, with emerging significance in oncology and metabolic disease research. This compound belongs to a class of benzene-1,4-disulfonamide derivatives optimized for inhibiting mitochondrial Complex I function, thereby disrupting cellular energy production in target cells . As a highly selective OXPHOS disruptor, it demonstrates nanomolar-range efficacy in impairing adenosine triphosphate (ATP) generation and effectively inhibits the proliferation of pancreatic cancer cell lines, including MIA PaCa-2 models . The compound's distinctive structural framework, incorporating both isobutylsulfonyl and pyrrolidin-1-ylsulfonyl pharmacophores, confers optimal target engagement properties while maintaining favorable drug-like characteristics. Researchers are investigating this chemical tool specifically for targeting cancer subtypes with demonstrated OXPHOS dependency, particularly those resistant to conventional therapies . Its research applications extend to metabolic profiling, cancer stem cell targeting, and overcoming resistance mechanisms to targeted therapies such as tyrosine kinase inhibitors . The compound has shown significant in vivo efficacy in pancreatic cancer syngeneic models following oral administration without observable toxicity, highlighting its value as a preclinical tool compound . This reagent is strictly for research applications in chemical biology, oncology, and metabolic studies, providing scientists with a specific means to investigate mitochondrial function and cancer metabolism.

Properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S2/c1-16(2)15-28(24,25)18-9-13-21(14-10-18)20(23)17-5-7-19(8-6-17)29(26,27)22-11-3-4-12-22/h5-8,16,18H,3-4,9-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCZDNNLTAKODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Isobutylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, with CAS number 1797262-98-6, is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O4S2C_{22}H_{30}N_{2}O_{4}S_{2}, with a molecular weight of 442.6 g/mol. The structure features a piperidine ring and a pyrrolidine ring, both substituted with isobutylsulfonyl groups, which are known to enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The presence of the sulfonyl groups facilitates binding to specific targets, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as kinases or proteases.
  • Receptor Modulation : It could act as an agonist or antagonist at G-protein coupled receptors (GPCRs) and ion channels.
  • Signaling Pathway Interference : By modulating signaling pathways, the compound may influence cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, derivatives targeting the c-Myc/Max interaction have shown significant efficacy in lung cancer models. Specifically, compounds designed to disrupt this interaction exhibited IC50 values in the low micromolar range against A549 and NCI-H1299 lung cancer cell lines .

Neuroprotective Effects

Research indicates that related piperidine derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Studies

StudyFindings
Study on c-Myc InhibitorsCompounds targeting c-Myc showed IC50 values of 4.08 μM against lung cancer cell lines, highlighting potential for therapeutic use .
Neuroprotective ResearchPiperidine derivatives demonstrated reduced neuronal apoptosis in oxidative stress models, suggesting neuroprotective properties.

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique isobutylsulfonyl substitution may confer distinct biological properties:

CompoundStructureBiological Activity
(4-(Methylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-yl)phenyl)methanoneMethyl instead of isobutylLower lipophilicity; reduced receptor affinity
(4-(Ethylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-yl)phenyl)methanoneEthyl instead of isobutylIntermediate activity; varied selectivity

Comparison with Similar Compounds

Structural Analog: (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone

This analog replaces the sulfonyl groups with an ether linkage (piperidin-3-ylmethoxy) and retains the pyrrolidin-1-yl group. Key differences include:

  • Electronic Effects : Sulfonyl groups are strong electron-withdrawing groups, which may enhance hydrogen-bonding interactions with biological targets compared to the electron-donating methoxy group.
  • Molecular Weight : The target compound (MW: ~481.6 g/mol) is heavier than the analog (MW: ~330.4 g/mol), primarily due to the sulfonyl substitutions .

Physicochemical Properties

A hypothetical comparison of physicochemical parameters is outlined below:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL, H₂O)
Target Compound 481.6 2.1 0.15
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone 330.4 3.4 0.03

Notes: logP and solubility values are estimated using computational tools (e.g., ChemAxon). Sulfonyl groups in the target compound reduce logP and improve solubility compared to the ether analog.

Methodological Considerations in Similarity Analysis

The comparison relies on structural similarity metrics , such as:

  • Tanimoto Coefficient : A value >0.7 indicates high similarity; the target compound and its analog score ~0.6, reflecting moderate structural overlap.
  • Pharmacophore Modeling : Matches in hydrogen-bond acceptors (sulfonyl oxygens) and hydrophobic regions (piperidine/pyrrolidine rings) suggest overlapping target profiles .

Data Table: Key Comparative Parameters

Parameter Target Compound (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
Molecular Formula C₂₁H₃₁N₂O₅S₂ C₁₇H₂₂N₂O₂
Polar Surface Area 110 Ų 58 Ų
Hydrogen Bond Donors 0 0
Hydrogen Bond Acceptors 7 3

Preparation Methods

Sulfonylation of Piperidine

Piperidine is sulfonylated using isobutylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center.

Procedure :

  • Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Slowly add isobutylsulfonyl chloride (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Optimization :

  • Excess sulfonyl chloride ensures complete conversion.
  • Lower temperatures minimize side reactions such as over-sulfonylation.

Characterization :

  • ¹H NMR (CDCl₃): δ 3.85–3.70 (m, 2H, piperidine H), 3.10–2.95 (m, 2H, SO₂CH₂), 1.85–1.70 (m, 1H, CH(CH₃)₂), 1.50–1.30 (m, 4H, piperidine H), 1.00 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
  • Yield : 78–85%.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

4-Chlorosulfonylbenzoic acid reacts with pyrrolidine to form the sulfonamide, followed by conversion to the acid chloride.

Procedure :

  • Suspend 4-chlorosulfonylbenzoic acid (1.0 equiv) in tetrahydrofuran (THF).
  • Add pyrrolidine (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir for 6 hours, then acidify with HCl to precipitate the sulfonamide.
  • Isolate 4-(pyrrolidin-1-ylsulfonyl)benzoic acid via filtration.
  • Convert to acid chloride using thionyl chloride (3.0 equiv) in refluxing DCM for 2 hours.

Optimization :

  • Thionyl chloride excess ensures complete conversion to the acid chloride.
  • Anhydrous conditions prevent hydrolysis.

Characterization :

  • IR (neat): 1775 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
  • Yield : 70–75% for the sulfonamide; 90% for the acid chloride.

Coupling Reaction to Form the Methanone Bridge

Nucleophilic Acyl Substitution

The piperidine sulfonamide reacts with the benzoyl chloride to form the final product.

Procedure :

  • Dissolve 4-(isobutylsulfonyl)piperidine (1.0 equiv) in dry DCM.
  • Add 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv) and triethylamine (3.0 equiv).
  • Stir at room temperature for 24 hours.
  • Wash with brine, dry over Na₂SO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization :

  • Excess benzoyl chloride drives the reaction to completion.
  • Chromatography eluent ratios are adjusted based on TLC analysis.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.10 (d, 2H, J = 8.4 Hz, aromatic H), 7.85 (d, 2H, J = 8.4 Hz, aromatic H), 3.90–3.70 (m, 4H, piperidine H), 3.20–3.00 (m, 4H, pyrrolidine H), 2.10–1.80 (m, 6H, piperidine/pyrrolidine CH₂), 1.60–1.40 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
  • LC-MS : m/z 483.2 [M+H]⁺.
  • Yield : 65–72%.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative approach involves Mitsunobu coupling between 4-hydroxybenzoic acid derivatives and the piperidine sulfonamide, followed by sulfonylation. However, this method is less efficient due to competing side reactions.

Direct Sulfonation of Pre-coupled Intermediates

Sulfonating a pre-formed (piperidin-1-yl)(phenyl)methanone scaffold risks over-sulfonation and requires stringent temperature control.

Critical Analysis of Methodologies

Parameter Sulfonylation-Coupling Route Mitsunobu Route
Yield 65–72% 40–48%
Purity >95% 85–90%
Step Count 3 4
Scalability High Moderate

The sulfonylation-coupling route is superior in yield and scalability, making it the method of choice for industrial applications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4-(Isobutylsulfonyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone?

The compound is typically synthesized via multi-step routes involving:

  • Step 1 : Sulfonylation of piperidine derivatives using isobutylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) to introduce the isobutylsulfonyl group .
  • Step 2 : Coupling of the sulfonylated piperidine with a pre-functionalized phenylmethanone intermediate via nucleophilic acyl substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .
  • Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Key Considerations :

  • Reaction yields (typically 40–70%) depend on steric hindrance from the bulky sulfonyl groups .
  • Use of coupling agents like EDCI/HOBt improves amidation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for piperidine protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Sulfonyl groups deshield adjacent carbons (e.g., C-SO₂ at δ 45–55 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the piperidine and pyrrolidine rings .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₃₁N₂O₅S₂: 479.17) .
  • Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and ketone (C=O stretch at 1650–1750 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational tools predict the biological targets and binding mechanisms of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., sigma receptors or enzymes with sulfonyl-binding pockets). Key residues (e.g., Lys or Arg) may form hydrogen bonds with sulfonyl oxygen atoms .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to identify critical substituents. For example:
Compound ModificationEffect on Binding Affinity (IC₅₀)Reference
Replacement of isobutylsulfonyl with methylsulfonyl10-fold decrease
Substitution of pyrrolidine with piperidineNo significant change

Validation : Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., Kd values) .

Q. How can researchers resolve discrepancies in metabolic stability data for this compound?

Case Study : Conflicting half-life (t₁/₂) reports in liver microsomes (2–4 hours vs. 6–8 hours in alternative studies):

  • Experimental Design :
    • Control Variables : Ensure consistent microsome batches, incubation conditions (pH 7.4, 37°C), and NADPH cofactor concentrations .
    • Analytical Method : Use LC-MS/MS with stable isotope-labeled internal standards to minimize matrix effects.
  • Data Analysis :
    • Enzyme Kinetics : Calculate intrinsic clearance (CLint) using the well-stirred model.
    • CYP Inhibition Assays : Identify cytochrome P450 isoforms responsible for oxidative metabolism (e.g., CYP3A4/5) .

Q. What strategies optimize the compound's solubility and bioavailability for in vivo studies?

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions (particle size <200 nm) for intravenous administration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on sulfonyl moieties to enhance membrane permeability .

Q. Stability Data :

ConditionDegradation PathwayHalf-Life (h)Reference
pH 7.4 buffer, 37°CHydrolysis of methanone12–18
Human plasma, 37°CEsterase-mediated cleavage4–6

Q. How does the compound's crystal structure influence its pharmacological activity?

  • X-ray Crystallography : Reveals a planar methanone core with dihedral angles of 15–25° between the phenyl and piperidine rings, facilitating receptor binding .
  • Hydrogen Bonding : The sulfonyl oxygen atoms act as hydrogen bond acceptors with protein residues (e.g., Tyr-335 in sigma-1 receptors) .

Key Observation : Steric hindrance from the isobutylsulfonyl group limits rotational freedom, enhancing target selectivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound's cytotoxicity in cancer cell lines?

  • Experimental Variables :
    • Cell Line Variability : Test in multiple lines (e.g., HepG2 vs. MCF-7) with standardized seeding densities and serum conditions .
    • Assay Sensitivity : Compare MTT, ATP-based, and apoptosis assays (e.g., Annexin V/PI staining) .
  • Mechanistic Studies :
    • ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species (ROS) induction, a common cytotoxicity marker .
    • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53, Bcl-2) to confirm apoptotic pathways .

Q. What methodologies validate the compound's selectivity for sigma receptors over off-targets?

  • Competitive Binding Assays : Screen against a panel of 50+ receptors (e.g., dopamine D2, opioid κ) using radioligands (³H-labeled compounds) .
  • In Silico Profiling : Predict off-target interactions using SwissTargetPrediction or ChEMBL databases .
  • Functional Assays : Measure cAMP accumulation or calcium flux in cells overexpressing sigma receptors vs. other GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.